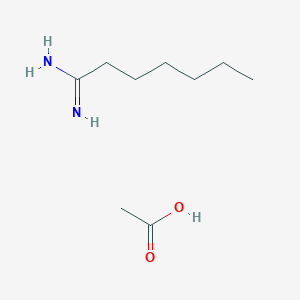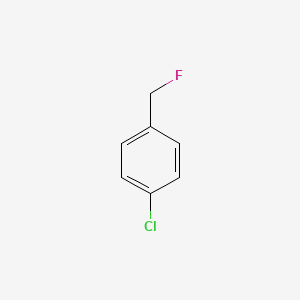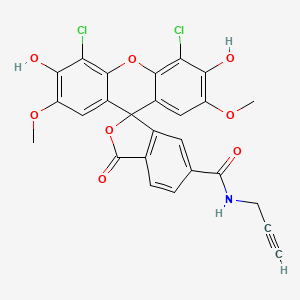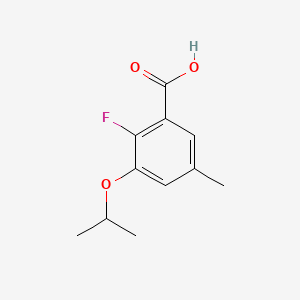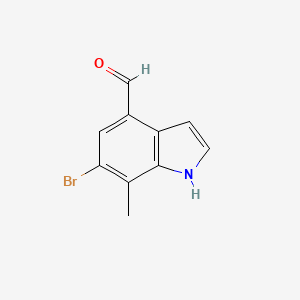
6-bromo-7-methyl-1H-indole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-7-methyl-1H-indole-4-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-methyl-1H-indole-4-carbaldehyde typically involves the bromination of 7-methyl-1H-indole-4-carbaldehyde. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane or acetonitrile . The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would be applied to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-methyl-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Oxidation: 6-Bromo-7-methyl-1H-indole-4-carboxylic acid.
Reduction: 6-Bromo-7-methyl-1H-indole-4-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-7-methyl-1H-indole-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-bromo-7-methyl-1H-indole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, indole derivatives are known to bind to multiple receptors and enzymes, influencing various biological pathways . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Bromo-7-methyl-1H-indole-4-carbaldehyde is unique due to the presence of both a bromine atom and a methyl group on the indole ring, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for developing new derivatives with potential therapeutic applications .
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
6-bromo-7-methyl-1H-indole-4-carbaldehyde |
InChI |
InChI=1S/C10H8BrNO/c1-6-9(11)4-7(5-13)8-2-3-12-10(6)8/h2-5,12H,1H3 |
InChI Key |
ZTAZVXYDZVGBNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C2=C1NC=C2)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


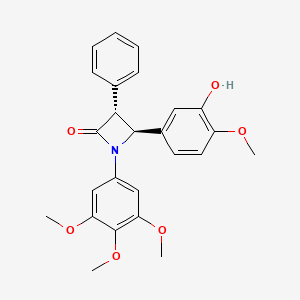
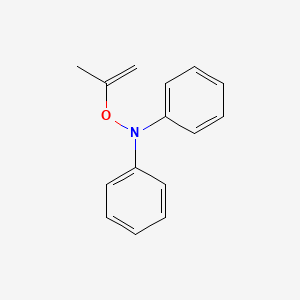
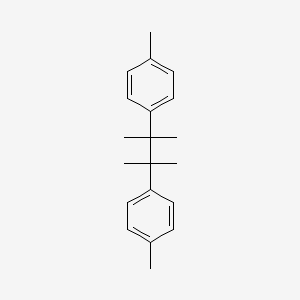
![Tetrazolo[1,5-b]pyridazine](/img/structure/B14759603.png)
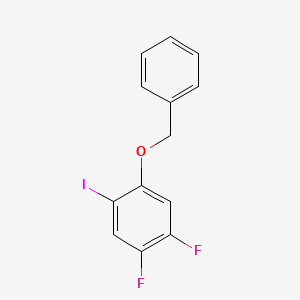
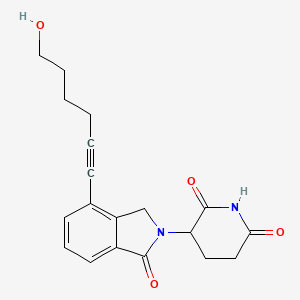
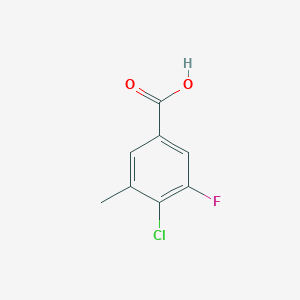
![1-[(2-Methyl-5-nitrophenyl)diazenyl]naphthalen-2-ol](/img/structure/B14759622.png)
